

Technical Procurement Guide: High-Purity 2-Chloro-4,6-difluoroaniline

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Compound of Interest

Compound Name:	2-Chloro-4,6-difluoroaniline
CAS No.:	36556-56-6
Cat. No.:	B1585853

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CAS Number: 36556-56-6 | Formula: $C_6H_4ClF_2N$ | M.W.: 163.55 g/mol [1]

Executive Summary & Strategic Importance

2-Chloro-4,6-difluoroaniline is a critical fluorinated building block utilized primarily in the synthesis of next-generation agrochemicals (herbicides/fungicides) and pharmaceutical intermediates (specifically fluoroquinolone antibiotics and kinase inhibitors).[1]

For drug development professionals, the strategic value of this intermediate lies in its specific substitution pattern.[1] The presence of fluorine atoms at the 4 and 6 positions, combined with a reactive chlorine at the 2-position, allows for precise scaffold modification—enhancing metabolic stability (blocking P450 oxidation sites) and lipophilicity.

However, the procurement of this chemical is fraught with quality risks. Commercial synthesis routes often yield regioisomers and over-chlorinated byproducts that are difficult to separate. This guide outlines the rigorous selection of suppliers and the analytical protocols required to validate "High-Purity" (>98%) material.

Chemical Identity & Technical Specifications

Before engaging suppliers, researchers must establish a baseline specification. The following data represents the "Gold Standard" for pharmaceutical-grade starting material.

Table 1: Critical Technical Specifications

Parameter	Acceptance Criteria (High Purity)	Criticality
Appearance	White to light yellow crystalline solid	High: Darkening indicates oxidation or amine degradation.
Assay (GC)	≥ 98.0%	Critical: Lower purity suggests unreacted starting material (2,4-difluoroaniline).
Melting Point	28.0 – 33.0 °C	Medium: Wide range indicates solvent entrapment or impurities.
Water Content	≤ 0.5% (Karl Fischer)	High: Excess water interferes with subsequent anhydrous coupling reactions.
Identity (NMR)	Conforms to structure (¹ H, ¹⁹ F)	Critical: Must distinguish from 4-chloro-2,6-difluoroaniline isomer.

Synthesis-Driven Impurity Analysis (The "Why")

To act as an expert buyer, one must understand how the chemical is made. The dominant industrial route involves the electrophilic chlorination of 2,4-difluoroaniline.

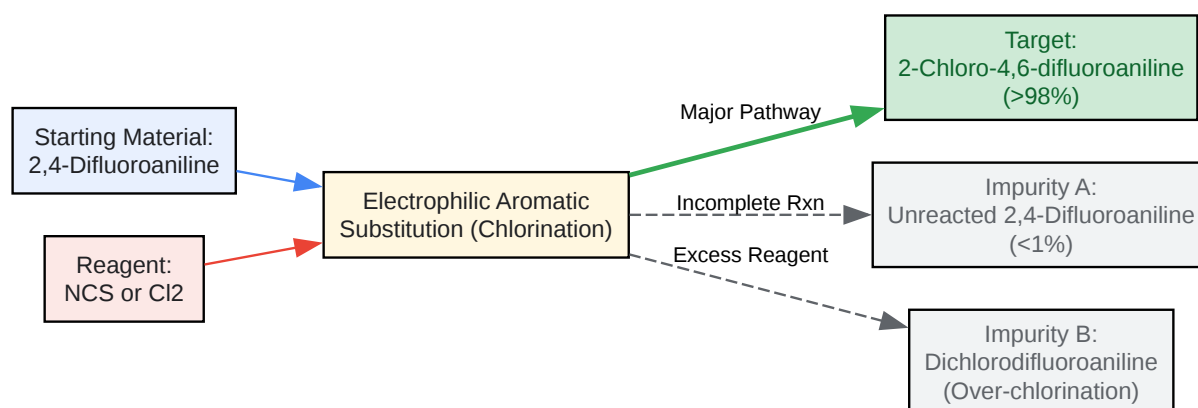
- Mechanism: The amino group (-NH₂) strongly activates the ring, directing the incoming chlorine electrophile to the ortho position (C6).
- The Risk: While C6 is favored, process deviations can lead to specific impurities.

Impurity Profile & Causality[3]

- Unreacted Starting Material (2,4-Difluoroaniline): Occurs if chlorination is incomplete.[2] Risk: [3] Competes in subsequent coupling reactions, leading to des-chloro analogues in the final drug substance.
- Over-Chlorination (Dichlorodifluoroanilines): Occurs if stoichiometry is uncontrolled. Risk:[3] Leads to polychlorinated byproducts that are highly lipophilic and persistent.
- Regioisomers: Although rare due to steric/electronic directing effects, trace amounts of 3-chloro isomers may form under high-temperature forcing conditions.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway and where quality risks originate.



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Caption: Synthesis pathway showing the origin of critical impurities (unreacted starting material and over-chlorinated byproducts).

Commercial Supplier Landscape

Suppliers are categorized by their role in the supply chain. For GMP or critical R&D, traceability is paramount.

Tier 1: Validated Global Distributors (High Trust)

These suppliers provide comprehensive Certificates of Analysis (CoA) and reliable cold-chain logistics (essential given the low melting point).

- Sigma-Aldrich (Merck): Lists as **2-Chloro-4,6-difluoroaniline** 97%. Ideal for analytical standards and small-scale R&D.
- TCI America: Offers >98.0% (GC) purity.^[1] Known for high batch-to-batch consistency.
- Chem-Impex International: A strong US-based supplier for building blocks, offering quantities from 1g to bulk.

Tier 2: Specialized Fluorine Chemistry Suppliers

Best for scaling up (100g – 1kg) where cost becomes a factor but quality cannot be compromised.

- Fluorochem (UK): highly specialized in fluorinated aromatics.
- Apollo Scientific: Similar profile, often stocks specific fluoro-aniline intermediates.

Tier 3: Bulk Aggregators (Audit Required)

Platforms like Echemi or PureSynth list manufacturers (often in China/India).

- Risk: Material may be "technical grade" (95%) labeled as 98%.
- Action: Mandatory pre-shipment sample testing required.

Table 2: Supplier Comparison Matrix

Supplier Category	Typical Purity	Batch Size	Documentation	Recommended For
Sigma-Aldrich	97%	1g - 25g	Full CoA, SDS, NMR	Bench-scale R&D, Reference Std
TCI Chemicals	>98% (GC)	5g - 500g	CoA, GC Trace	Process Development, Scale-up
Chem-Impex	≥ 98%	1g - 1kg	CoA	MedChem synthesis
Bulk (Echemi)	Variable	Kgs - Tons	Variable	Commercial Manufacturing (w/ Audit)

Quality Assurance & Validation Protocol

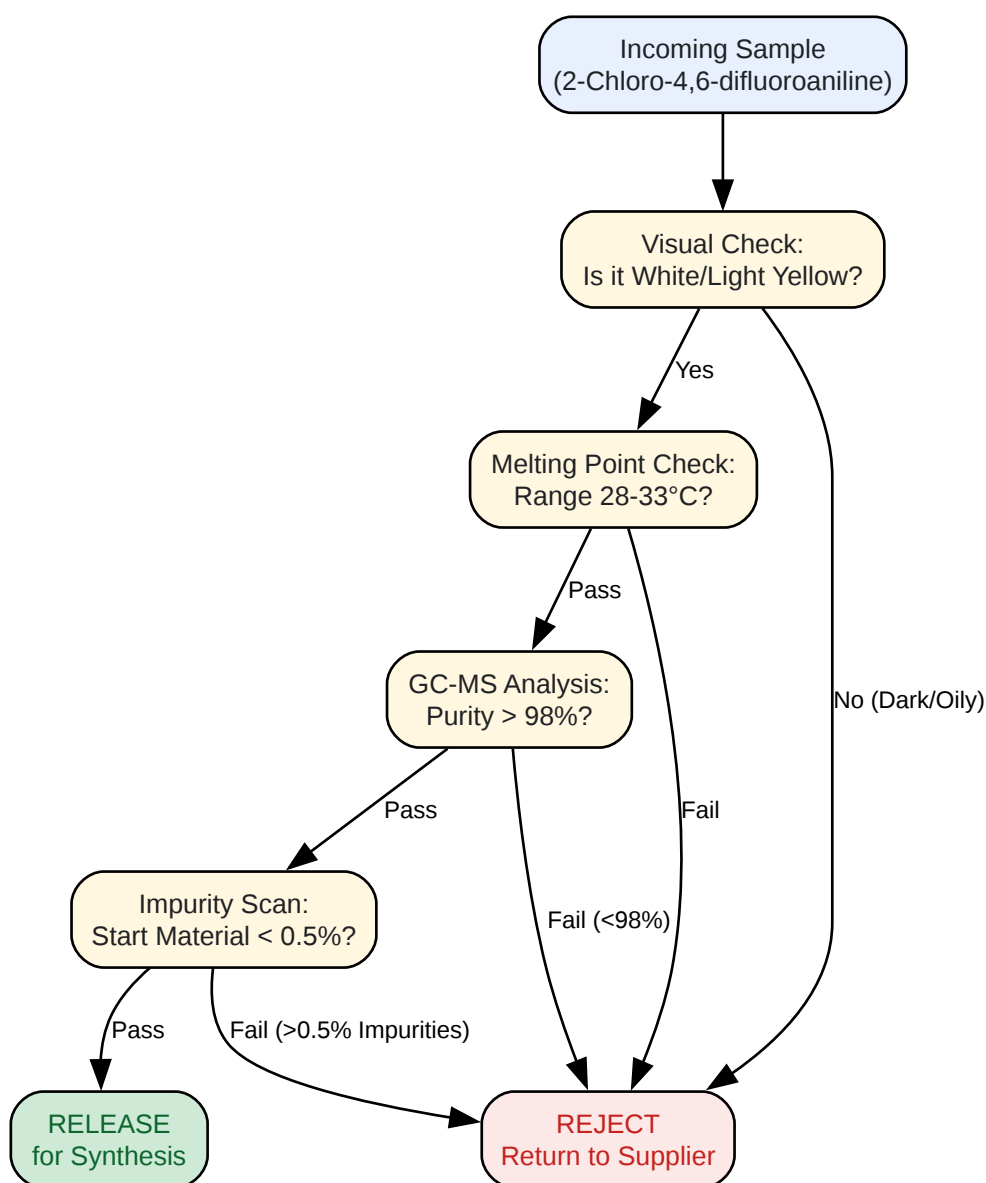
As a Senior Application Scientist, you must not rely solely on the supplier's CoA. The following workflow ensures the material meets the "Self-Validating" standard.

Step-by-Step Validation Workflow

- Visual Inspection: Upon receipt, check for melting. The compound melts at ~30°C. If the package was not shipped with ice packs in summer, it may have melted and re-solidified, potentially degrading or segregating impurities.
- GC-MS Analysis (Primary Purity Check):
 - Column: HP-5 or equivalent non-polar capillary column.
 - Method: Gradient temperature program (50°C to 250°C).
 - Target: Look for the parent peak (m/z ~163).
 - Watchlist: Peak at m/z 129 (2,4-difluoroaniline) and m/z ~197 (dichlorodifluoroaniline).

- $^1\text{H-NMR}$ (Structural Confirmation):
 - Solvent: DMSO- d_6 or CDCl_3 .^[4]
 - Key Signals: The aromatic region should show distinct coupling patterns for the protons at C3 and C5. The coupling constants () will confirm the 2,4,6-substitution pattern.

Visualization: QC Decision Logic



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Caption: Quality Control decision tree ensuring only high-purity material enters the synthesis pipeline.

Safety & Handling (SDS Summary)

- Hazard Class: Acute Toxicity (Oral, Dermal, Inhalation) – Category 3/4.
- Signal Word: DANGER.
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
- Storage: Store at 2-8°C (Refrigerated). The low melting point means it can liquefy at room temperature, increasing the risk of spill/exposure.

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